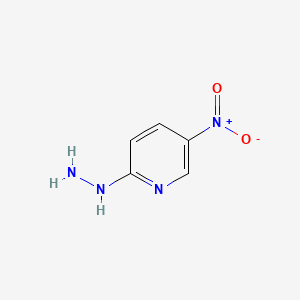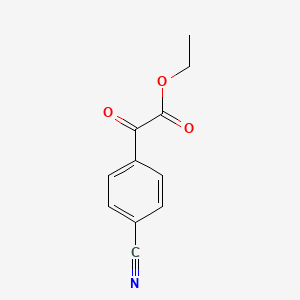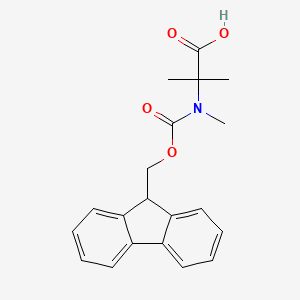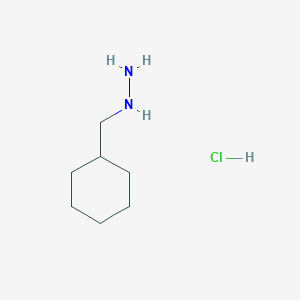
3-(4-Methoxyphenyl)pyridine
Overview
Description
3-(4-Methoxyphenyl)pyridine, commonly referred to as 4-MPP, is an organic compound with a molecular formula of C12H11NO. It is a colorless liquid and is soluble in water, ethanol, and methanol. 4-MPP is an important intermediate in the synthesis of many pharmaceuticals, agrochemicals, and dyes. It has been used in the synthesis of a variety of drugs, including the anti-inflammatory drug diclofenac, the anti-depressant sertraline, and the anti-viral drug lopinavir. It is also a building block for the synthesis of various dyes and agrochemicals.
Scientific Research Applications
Fluorescent Sensing of Zn2+
A study by Hagimori et al. (2011) focused on developing a small molecular weight fluorescent probe based on the pyridine-pyridone skeleton, specifically utilizing 3-(4-methoxyphenyl)pyridine, for detecting Zn2+. This probe demonstrated a clear chelation enhanced fluorescence effect in the presence of Zn2+, highlighting its potential in fluorescent sensing applications (Hagimori et al., 2011).
Insecticidal Activity
Bakhite et al. (2014) synthesized pyridine derivatives, including compounds structurally related to this compound, and assessed their toxicity against the cowpea aphid. These compounds, including derivatives of this compound, exhibited significant insecticidal activities, suggesting their potential use in agricultural pest control (Bakhite et al., 2014).
Molecular Docking and Cytotoxicity Studies
Mushtaque et al. (2016) conducted a study on a compound structurally similar to this compound, evaluating its molecular docking, DNA binding, cytotoxicity, and Density Functional Theory (DFT) studies. This research provided insights into the biological interactions and potential therapeutic applications of such compounds (Mushtaque et al., 2016).
Structural Characterization and Crystallography
Al-Refai et al. (2016) described the synthesis, spectroscopic characterization, and X-ray structure analysis of a compound closely related to this compound. This research contributes to the understanding of the molecular and crystal structures of such compounds, essential for their application in material science and chemistry (Al-Refai et al., 2016).
Corrosion Inhibition Studies
Ansari et al. (2015) investigated the use of pyridine derivatives, including those structurally similar to this compound, as corrosion inhibitors for steel in acidic environments. This study highlights the potential application of such compounds in protecting industrial materials from corrosion (Ansari et al., 2015).
Mechanism of Action
Target of Action
The primary targets of 3-(4-Methoxyphenyl)pyridine are currently unknown. This compound is a derivative of pyridine, which is a basic heterocyclic organic compound . Pyridine derivatives have been known to exhibit a range of pharmacological effects . .
Mode of Action
It is known that pyridine derivatives can interact with various biological targets, leading to a range of effects . The exact interaction of this compound with its targets and the resulting changes are yet to be elucidated.
Biochemical Pathways
Pyridine derivatives are known to be involved in a variety of biochemical pathways . .
Result of Action
As a derivative of pyridine, it may share some of the biological activities associated with other pyridine compounds . .
Action Environment
Factors such as pH, temperature, and the presence of other compounds can potentially affect the action of this compound .
Properties
IUPAC Name |
3-(4-methoxyphenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-14-12-6-4-10(5-7-12)11-3-2-8-13-9-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNRHRNXOYYLECZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00399709 | |
| Record name | 3-(4-methoxyphenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00399709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5958-02-1 | |
| Record name | 3-(4-methoxyphenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00399709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2,7-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1587333.png)








